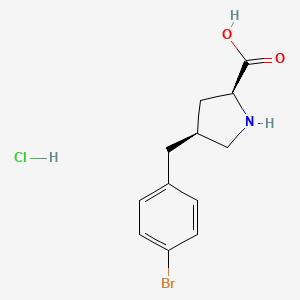
(4S)-4-(4-Bromo-benzyl)-l-proline hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4S)-4-(4-Bromo-benzyl)-l-proline hcl" is not directly mentioned in the provided papers. However, these papers discuss the use of L-proline and its derivatives in various catalytic and synthetic processes. L-proline is a natural amino acid that acts as a bifunctional organocatalyst due to its secondary amine and carboxylic acid functionalities . It is involved in catalyzing asymmetric syntheses and the construction of heterocyclic compounds, which are significant in the development of pharmaceuticals and agrochemicals .
Synthesis Analysis
L-proline and its derivatives are used as catalysts in the synthesis of various organic compounds. For instance, CuI/4-hydroxy-l-proline catalyzes the coupling of aryl bromides with N-Boc hydrazine and aqueous ammonia to produce N-aryl hydrazides and primary arylamines . Additionally, L-proline catalyzes the three-component synthesis of densely functionalized 4H-chromenes and 6-amino-4-alkyl/aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles . These reactions demonstrate the versatility of L-proline in facilitating the formation of complex molecules under mild and environmentally benign conditions.
Molecular Structure Analysis
The molecular structure of L-proline derivatives is crucial for their catalytic activity. The stereochemistry of L-proline, as seen in the synthesis of N-benzyl (2S,3S,4S)-3-hydroxy-4-methylproline, is important for achieving high stereoselectivity in the synthesis of pyrrolidine derivatives . The presence of functional groups such as hydroxyl, amine, and carboxylic acid in L-proline and its derivatives allows for multiple reaction pathways and the formation of various heterocyclic structures .
Chemical Reactions Analysis
L-proline catalyzes a range of chemical reactions, including the selective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles from substituted o-phenylenediamines and aldehydes . It also facilitates the multicomponent synthesis of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives . These reactions highlight the ability of L-proline to act as an organocatalyst in the formation of complex molecules with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of L-proline and its derivatives, such as solubility and melting point, are important for their practical application in synthesis. For example, trans-4-hydroxy-l-proline is soluble in water and has a melting point of 274°C . These properties, along with its nonhazardous and nontoxic nature, make it suitable for use in various synthetic processes .
Wissenschaftliche Forschungsanwendungen
Plant Stress Resistance
Proline plays a significant role in improving plant abiotic stress resistance. It acts as an organic osmolyte accumulating in response to environmental stresses such as drought, salinity, extreme temperatures, UV radiation, and heavy metals, helping in osmotic adjustment and protecting enzyme and membrane integrity (Ashraf & Foolad, 2007).
Organic Synthesis
In the realm of organic synthesis, proline derivatives, such as those involving bromo-benzyl groups, may be utilized as intermediates or catalysts. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, demonstrates the utility of brominated compounds in synthesizing complex molecules (Qiu et al., 2009).
Anticancer Activity
Compounds related to proline and its derivatives have been explored for their anticancer activities. For instance, baicalein, a compound with a different core structure but similarly used in medicinal chemistry, shows potential in treating hepatocellular carcinoma through effects on cell proliferation, metastasis, and apoptosis (Bie et al., 2017).
Corrosion Inhibition
Quinoline and its derivatives, which share structural motifs with bromo-benzylated compounds, are used as anticorrosive materials. Their effectiveness is attributed to high electron density and the ability to form stable chelating complexes, suggesting potential applications for "(4S)-4-(4-Bromo-benzyl)-l-proline hcl" in corrosion inhibition (Verma et al., 2020).
Biomedical Applications
In biomedical sciences, proline and hydroxyproline, closely related to the compound of interest, play crucial roles in protein structure and have been studied for their effects on neurological conditions and brain abnormalities (Wyse & Netto, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S,4S)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H/t9-,11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLADUNWTKKPQQP-ROLPUNSJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-(4-Bromo-benzyl)-l-proline hcl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

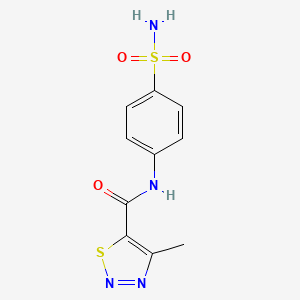
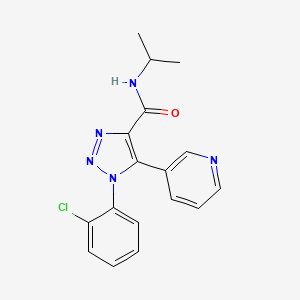

![6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2500997.png)
![(E)-N1-(thiophen-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501000.png)
![1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide](/img/structure/B2501001.png)
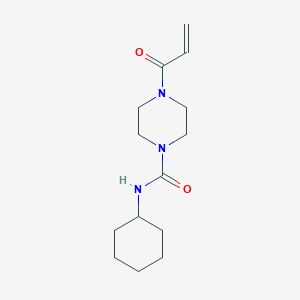
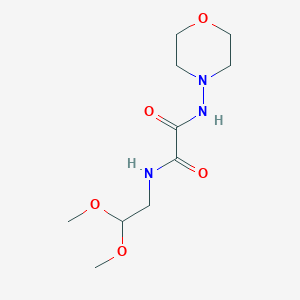
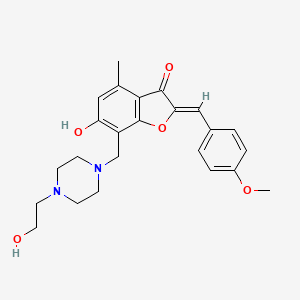
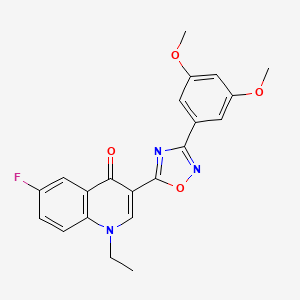
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2501009.png)
![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2501010.png)
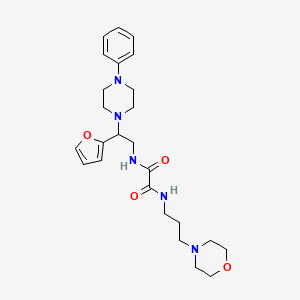
![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2501013.png)